molecular formula C16H17NO2 B5857492 (E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE

(E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE

Cat. No.: B5857492
M. Wt: 255.31 g/mol
InChI Key: UPPKITSPCONQFV-CMDGGOBGSA-N
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Description

(E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a dimethylphenyl and a methylfuryl moiety

Properties

IUPAC Name

(E)-N-(3,4-dimethylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-4-6-14(10-12(11)2)17-16(18)9-8-15-7-5-13(3)19-15/h4-10H,1-3H3,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPKITSPCONQFV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylphenylamine and 5-methyl-2-furaldehyde.

    Condensation Reaction: The 3,4-dimethylphenylamine reacts with 5-methyl-2-furaldehyde in the presence of a base to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride under basic conditions to form the final product, (E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

(E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, leading to the formation of substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis of the amide bond can yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to (E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE include other amides with similar structural features, such as:

  • (E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE
  • (E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-THIENYL)-2-PROPENAMIDE
  • (E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-PYRIDYL)-2-PROPENAMIDE

These compounds share similar structural motifs but differ in the heterocyclic ring attached to the propenamide group. The uniqueness of (E)-N~1~-(3,4-DIMETHYLPHENYL)-3-(5-METHYL-2-FURYL)-2-PROPENAMIDE lies in its specific combination of the dimethylphenyl and methylfuryl groups, which may confer distinct chemical and biological properties.

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